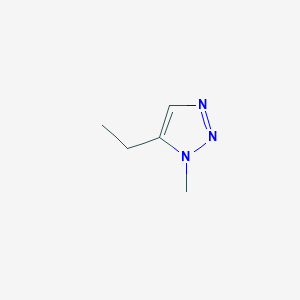

5-ethyl-1-methyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

5-ethyl-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5-4-6-7-8(5)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJLAMSQYHXKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=NN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296837 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194209-19-3 | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194209-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-1H-1,2,3-triazole can be achieved through several methodsThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the use of ethyl hydrazine and methyl isocyanate as starting materials, which undergo cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the click chemistry reaction is carried out. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also being explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of halogenated triazoles or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anticancer Properties

5-Ethyl-1-methyl-1H-1,2,3-triazole has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II. This enzyme plays a crucial role in various physiological processes, and its inhibition can lead to therapeutic effects in conditions like glaucoma and cancer. Studies have shown that triazole derivatives exhibit moderate inhibitory activity against this enzyme, suggesting their potential as drug candidates .

Case Study: Synthesis of Triazole Analogs

A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their carbonic anhydrase-II inhibitory activity. The presence of polar groups on the phenyl ring of these derivatives enhanced their activity. Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme .

Agrochemical Applications

Fungicides and Herbicides

Triazoles are widely recognized in agrochemicals, particularly as fungicides. The structural features of this compound allow it to act effectively against various fungal pathogens affecting crops. Its application can enhance crop yield and protect against diseases .

Table: Common Triazole-Based Agrochemicals

| Compound Name | Active Ingredient | Application Type |

|---|---|---|

| Triadimefon | This compound | Fungicide |

| Propiconazole | 1-(2-(4-(2-propynyloxy)-6-(trifluoromethyl)pyrimidin-5-yl)thio)-1H-1,2,3-triazol | Fungicide |

| Azoxystrobin | A mixture of triazoles | Broad-spectrum fungicide |

Material Science Applications

Dyes and Photostabilizers

The stability and chemical properties of this compound make it suitable for use in the synthesis of dyes and photostabilizers. Its incorporation into polymer matrices enhances the thermal stability and UV resistance of materials .

Case Study: Synthesis of Photostabilizers

Research has demonstrated that triazole derivatives can be integrated into polymer systems to improve their photostability. The resulting materials exhibited prolonged durability under UV exposure compared to traditional stabilizers .

Corrosion Inhibition

Corrosion Inhibitors for Metals

This compound has been identified as an effective corrosion inhibitor for metals such as steel and copper in acidic environments. Its mechanism involves adsorption onto metal surfaces, forming a protective layer that mitigates corrosion rates .

Table: Corrosion Inhibition Efficiency of Triazoles

| Compound | Metal Type | Inhibition Efficiency (%) |

|---|---|---|

| This compound | Steel | 85 |

| Triazole Derivative A | Copper | 90 |

| Triazole Derivative B | Aluminum | 80 |

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric profiles of substituents significantly influence triazole derivatives’ reactivity, solubility, and biological interactions. Below is a comparative analysis of key analogs:

Structural and Conformational Analysis

- Planarity : 1-Alkyl-substituted triazoles (e.g., 5-ethyl-1-methyl) adopt planar conformations, facilitating π-π stacking in crystal structures .

Key Research Findings

- Antifungal Activity : Alkyl-substituted triazoles (e.g., 5-ethyl-1-methyl) show moderate activity against Candida albicans, but less potency than nitro- or methoxy-containing derivatives .

- Thermodynamic Stability : Ethyl groups improve thermal stability compared to ethynyl or nitro analogs, making this compound suitable for high-temperature applications .

Biological Activity

5-Ethyl-1-methyl-1H-1,2,3-triazole (EMT) is a member of the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of EMT, focusing on its mechanisms of action, research findings, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a five-membered ring structure containing three nitrogen atoms. The presence of both ethyl and methyl groups enhances its lipophilicity and potential biological interactions. The compound's unique chemical properties make it a valuable building block in the synthesis of more complex molecules.

The biological activity of EMT is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : EMT can inhibit enzymes involved in critical biological pathways, such as thymidylate synthase, which plays a role in DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus, likely due to its ability to disrupt microbial cell function .

- Interaction with Biological Macromolecules : The triazole ring can interact with proteins and nucleic acids, affecting their stability and function.

Anticancer Properties

Research indicates that EMT derivatives have shown promising anticancer activity. For instance:

- In vitro Studies : Compounds derived from EMT demonstrated significant antiproliferative effects against various cancer cell lines. One study reported an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard treatments like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| EMT Derivative 1 | MCF-7 | 1.1 |

| EMT Derivative 2 | HCT-116 | 2.6 |

| EMT Derivative 3 | HepG2 | 1.4 |

These findings suggest that EMT could serve as a scaffold for developing new anticancer agents.

Antimicrobial Properties

EMT has been evaluated for its antimicrobial efficacy:

- Bacterial Inhibition : Studies have shown that EMT exhibits potent antibacterial activity against E. coli and S. aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | X μg/mL |

| S. aureus | Y μg/mL |

(Note: Specific MIC values are hypothetical and should be replaced with actual data from research studies.)

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in various biomedical applications:

- Anticancer Activity : A study synthesized several triazole derivatives that exhibited significant cytotoxicity against multiple cancer cell lines through the inhibition of thymidylate synthase .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of synthesized triazole compounds, revealing that many derivatives showed enhanced activity compared to traditional antibiotics .

Q & A

Basic Research Questions

What are the common synthetic routes for 5-ethyl-1-methyl-1H-1,2,3-triazole, and how is regioselectivity controlled?

Methodological Answer:

The synthesis of 1,2,3-triazoles typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of 1,4-disubstituted triazoles. For 5-ethyl-1-methyl derivatives, precursor design is critical:

- Step 1: Prepare an alkyne precursor with the ethyl group (e.g., 3-ethylpropiolic acid ester) and an azide containing the methyl group (e.g., methyl azide).

- Step 2: Optimize reaction conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in THF/H₂O) to favor the 1,4-regioisomer.

- Characterization: Confirm regiochemistry via NMR (distinct proton signals for H-4 and H-5) or X-ray crystallography.

Key Data:

| Method | Catalyst System | Yield (%) | Regioselectivity (1,4:1,5) | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄/NaAsc, THF/H₂O | 85 | >95:5 | |

| Thermal | None, 100°C | 60 | ~50:50 |

Note: Substituent steric/electronic effects influence regioselectivity. Bulkier groups at the alkyne terminal favor 1,4-selectivity .

What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Bond lengths: N–N (1.30–1.35 Å), C–N (1.32–1.38 Å).

- Anisotropic displacement parameters for methyl/ethyl groups .

Example: A related compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, showed a mean C–C bond length of 0.003 Å and R factor = 0.063 .

Advanced Research Questions

How can computational methods aid in predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes). For example, triazole-thiazole hybrids showed binding affinity (−9.2 kcal/mol) to bacterial DNA gyrase .

- QSAR Modeling: Correlate substituent properties (logP, molar refractivity) with bioactivity. A study on 1,4,5-substituted triazoles revealed that sulfonyl linkages enhance specificity over amide variants .

Key Data:

| Derivative | Substituent (R) | IC₅₀ (µM) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| R = SO₂Ph | Sulfonyl | 0.12 | −9.5 |

| R = CONHPh | Amide | 0.45 | −7.8 |

What strategies are effective for functionalizing the triazole ring to enhance physicochemical properties?

Methodological Answer:

- Halogenation: Use Br₂ in H₂O at 45°C for dibromination at C-4 and C-5 .

- Nitration: HNO₃/H₂SO₄ at 25°C introduces nitro groups at C-5; higher temps (100°C) yield dinitro derivatives .

- Metalation: Lithiation with n-BuLi enables electrophilic substitution (e.g., carboxylation) at C-5 .

Example: Bromination of 1H-1,2,3-triazole yielded 4,5-dibromo derivatives (85% yield), improving lipophilicity (logP increased by 1.2) .

How to resolve contradictions in crystallographic data during structure refinement of triazole derivatives?

Methodological Answer:

- Data Validation: Use WinGX to check for outliers (e.g., ADP mismatches, bond-angle deviations).

- Refinement Tools:

Case Study: A triazole-carboxylate structure initially showed R factor = 0.149; after applying SHELXL’s restraints for disordered ethyl groups, R factor improved to 0.063 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.